molecular formula C11H11NO3 B068811 Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate CAS No. 185122-64-9

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B068811
CAS No.: 185122-64-9
M. Wt: 205.21 g/mol
InChI Key: OMGZOHFJDXEXSS-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic indene derivative characterized by a fused aromatic ring system, a carboxylate ester at position 1, and a hydroxyimino (-NHOH) substituent at position 2. This compound belongs to a class of indene derivatives with diverse pharmacological and synthetic applications.

Properties

IUPAC Name

methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZOHFJDXEXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631496
Record name Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185122-64-9
Record name Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the indene derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Esterification: The final step involves the esterification of the hydroxyimino-indene derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Pharmacological Applications

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate exhibits significant pharmacological activities, particularly in the following areas:

Anti-inflammatory Agents

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds demonstrate anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related symptoms, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

The compound has been identified as an effective antioxidant, capable of scavenging reactive oxygen species (ROS). This property is crucial for preventing oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases .

Neuroprotective Effects

Studies have shown that this compound can improve cognitive functions and protect against neurodegenerative conditions. It may serve as a therapeutic agent for conditions like Alzheimer's disease by enhancing neuronal survival and function .

Treatment of Hypoxia

This compound has been explored for its potential in treating hypoxic conditions. It has shown efficacy in improving oxygen delivery and utilization in tissues, which is beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and during ischemic events .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The results indicated a decrease in swelling and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Neuroprotection in Ischemic Models

In another research study focused on neuroprotection, this compound was administered to rats subjected to induced ischemia. The findings revealed that treated rats exhibited improved neurological scores and reduced infarct size compared to untreated controls, highlighting its protective effects against ischemic damage .

Material Science Applications

Beyond pharmacology, this compound has potential applications in materials science:

Organic Solar Cells

Recent studies have investigated the use of compounds similar to this compound as electron acceptors in bulk heterojunction solar cells. These materials can enhance the efficiency of organic solar cells by improving charge transport properties .

Summary Table of Applications

Application AreaDescription
Anti-inflammatoryReduces inflammation and cytokine production; potential treatment for arthritis
AntioxidantScavenges reactive oxygen species; protects against oxidative stress
NeuroprotectiveEnhances neuronal survival; potential treatment for neurodegenerative diseases
Hypoxia TreatmentImproves tissue oxygen delivery; beneficial in COPD and ischemic conditions
Material ScienceUsed as an electron acceptor in organic solar cells; improves charge transport properties

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate with structurally related indene derivatives, focusing on their molecular features, synthesis, and biological relevance.

Structural Analogues

Compound Name Key Substituents Biological/Synthetic Relevance Reference
Methyl (1R,2S)-1,2-dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate Dihydroxy, 3-methylbut-2-enyl, ketone Anti-inflammatory, anti-diabetic activity via in vitro assays
Methyl 2,3-dihydro-1H-indene-1-carboxylate Unsubstituted dihydroindene Enzymatic dynamic kinetic resolution (DKR) using CAL-B lipase; precursor to biaryl indanyl ketones
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Ketone at position 1 Synthetic intermediate; molecular weight 190.2 g/mol
Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate Amino group at position 1 Lab reagent (CAS 90104-36-2); molecular weight 191.23 g/mol
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one Hydroxy, phenyl, isoindolone ring Synthetic intermediate for heterocyclic compounds

Key Structural and Functional Differences

  • Hydroxyimino vs. Hydroxy/Ketone Groups: The hydroxyimino group in the target compound contrasts with hydroxyl or ketone substituents in analogs.
  • Positional Isomerism: The placement of substituents (e.g., carboxylate at position 1 vs. 2) affects ring strain and electronic distribution. For example, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has a ketone at position 1, altering conjugation compared to the hydroxyimino at position 3.
  • Amino vs. Hydroxyimino: Amino-substituted derivatives (e.g., ) lack the oxygen in the hydroxyimino group, reducing redox activity but increasing basicity.

Physicochemical Properties

Property This compound (Estimated) Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate Methyl 1-Amino-2,3-Dihydro-1H-Indene-1-Carboxylate
Molecular Weight ~207.2 g/mol 190.2 g/mol 191.23 g/mol
Solubility Moderate in polar solvents (due to -NHOH) Low (nonpolar backbone) Moderate (basic amino group)
Melting Point Likely >150°C (crystalline) Not reported Not reported

Biological Activity

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, an oxime ester, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C11_{11}H11_{11}N1_{1}O3_{3}
CAS Number : 185122-64-9
Molecular Weight : 205.21 g/mol
IUPAC Name : Methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate

The compound features a hydroxyimino group (-C=NOH) attached to an indene ring system, which is esterified with a methyl group. This unique structure contributes to its diverse biological activities.

This compound exhibits several mechanisms of action:

  • Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, potentially protecting cells from oxidative stress.
  • Gastroprotective Effects : Research indicates that this compound can protect rat gastric mucosa from ulceration in models induced by non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.
  • Anti-inflammatory Properties : The compound has been implicated in inhibiting pro-inflammatory cytokines, suggesting a role in reducing inflammation .

In vitro and In vivo Studies

A variety of studies have evaluated the biological activity of this compound:

  • Gastroprotective Effects :
    • Study Design : Rat models were treated with indomethacin to induce gastric ulcers. The protective effect of the compound was assessed.
    • Results : The compound significantly reduced ulcer area compared to control groups, indicating its protective role against gastric mucosal injury.
  • Anti-inflammatory Activity :
    • Study Design : In vitro assays were conducted to measure the levels of nitric oxide and pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage cell lines.
    • Results : The compound inhibited nitric oxide production in a dose-dependent manner and reduced the expression of TNF-α and IL-6 mRNA levels .

Comparative Efficacy Table

CompoundBiological ActivityIC50_{50} (µM)Mechanism
This compoundAnti-inflammatoryNot specifiedInhibition of NO production
3-(3-hydroxyphenyl)-indolin-2-oneAnti-inflammatory5.0Inhibition of TNF-α and IL-6
CA-4 (control)Tubulin polymerization inhibitor1.99 ± 0.15Binding to colchicine site

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggests:

  • Absorption : Rapid absorption following oral administration.
  • Half-life : Short half-life indicating a need for frequent dosing for sustained effects.

Further studies are required to fully characterize these pharmacokinetic parameters.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, and how is its structure validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving indene precursors. For example, analogous indene carboxylates have been prepared using hydrolase-catalyzed dynamic kinetic resolution (DKR) with enzymes like Candida antarctica lipase B (CAL-B) and racemization catalysts (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) to achieve enantioselectivity . Structural validation employs 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and ketone/enol tautomerism (e.g., ketone/enol ratios observed at ~1:0.2 in similar compounds) . High-resolution mass spectrometry (HRMS) further confirms molecular weight and purity .

Q. What is the functional role of the hydroxyimino group in this compound’s reactivity?

  • Methodological Answer : The hydroxyimino (-N-OH) moiety acts as a hydrogen-bond donor and chelating agent, influencing binding to biological targets. For instance, hydroxyimino groups in kinase inhibitors (e.g., B-Raf inhibitors like GDC-0879) enhance interactions with catalytic lysine residues, as shown in pharmacodynamic studies linking plasma concentrations to phosphorylated MEK1 inhibition . Computational modeling (docking or MD simulations) can further elucidate its role in stabilizing transition states or protein-ligand interactions.

Advanced Research Questions

Q. How can enzymatic kinetic resolution be optimized for enantioselective synthesis of this compound?

  • Methodological Answer : Optimizing DKR requires balancing enzyme activity (e.g., CAL-B for acylation) and racemization rates. For analogous indene carboxylates, reaction parameters such as solvent polarity (e.g., toluene or CH2_2Cl2_2), temperature (25–40°C), and enzyme immobilization have been critical. Racemization catalysts like TBD reduce reaction times (<24 h) while maintaining >95% enantiomeric excess (ee) . Monitoring ee via chiral HPLC or polarimetry ensures process control.

Q. What molecular targets or signaling pathways are associated with this compound in preclinical models?

  • Methodological Answer : Structurally related indene derivatives (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamides) inhibit discoidin domain receptor 1 (DDR1), suppressing collagen-induced epithelial-mesenchymal transition (EMT) in pancreatic cancer models . For this compound, target identification could involve kinase profiling assays (e.g., KINOMEscan) or transcriptomic analysis (RNA-seq) of treated cell lines to map downstream pathways (e.g., MAPK/ERK).

Q. How does X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, dihedral angles, and tautomeric states. For example, indene derivatives with ketone/enol tautomerism show distinct electron density maps for carbonyl vs. hydroxyl groups, resolved via high-resolution (<1.0 Å) data . Twinning or disorder in crystals may require iterative refinement and validation using R-factors (<5%).

Q. What metabolic pathways or degradation products are relevant to its bioactivity?

  • Methodological Answer : In vitro metabolic studies using liver microsomes (human/rodent) and LC-MS/MS can identify phase I/II metabolites. Hydroxyimino groups often undergo reduction to amines or oxidation to nitro compounds, as seen in analogs like 490-M11 and 490-M15 . Stability assays (e.g., pH 1–13 buffers) further characterize degradation kinetics, informing formulation strategies.

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